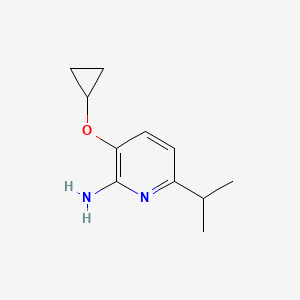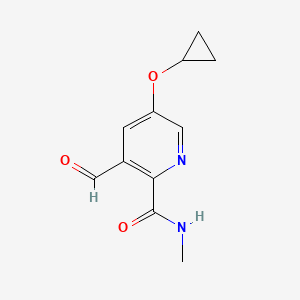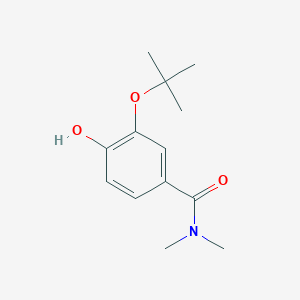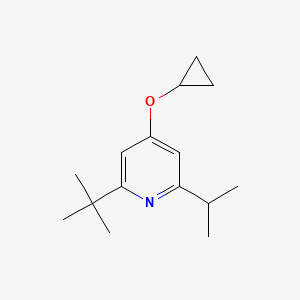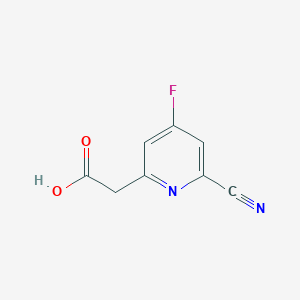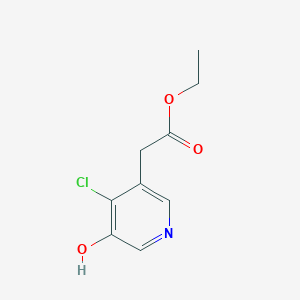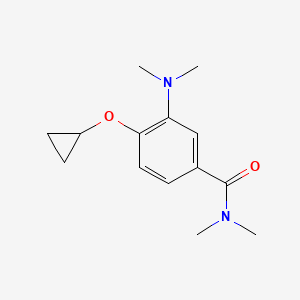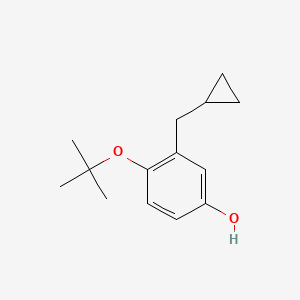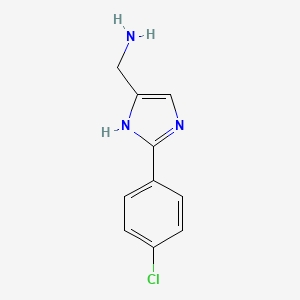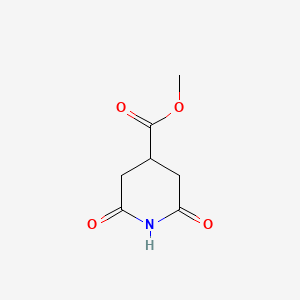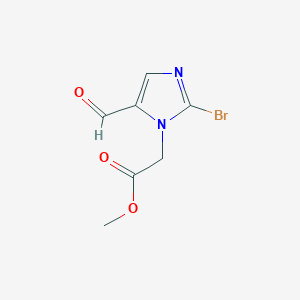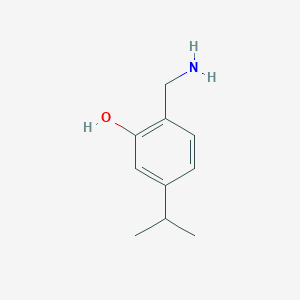
2-(Aminomethyl)-5-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(AMINOMETHYL)-5-(PROPAN-2-YL)PHENOL is an organic compound with a complex structure that includes an aminomethyl group and a propan-2-yl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(AMINOMETHYL)-5-(PROPAN-2-YL)PHENOL typically involves the use of Grignard reagents. The reaction conditions often require anhydrous environments and the use of dry ether to prevent the deactivation of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(AMINOMETHYL)-5-(PROPAN-2-YL)PHENOL undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
2-(AMINOMETHYL)-5-(PROPAN-2-YL)PHENOL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(AMINOMETHYL)-5-(PROPAN-2-YL)PHENOL exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the phenol ring can participate in aromatic stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Phenyl-2-propanyl)phenol: Similar in structure but with a phenyl group instead of an aminomethyl group.
4-Cumylphenol: Contains a cumyl group attached to the phenol ring.
Uniqueness
2-(AMINOMETHYL)-5-(PROPAN-2-YL)PHENOL is unique due to the presence of both an aminomethyl group and a propan-2-yl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
2-(aminomethyl)-5-propan-2-ylphenol |
InChI |
InChI=1S/C10H15NO/c1-7(2)8-3-4-9(6-11)10(12)5-8/h3-5,7,12H,6,11H2,1-2H3 |
Clave InChI |
IBUOYUJMYRDHTD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


